6-Carboxysucrose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 6-carboxysucrose involves multi-step chemical processes. For example, the synthesis of 6,6′-dideoxy-6,6′-difluorosucrose was achieved through tritylation, benzoylation, detritylation, fluorination, and debenzoylation steps, indicating a complex synthesis pathway that could be analogous to this compound production (Zikopoulos et al., 1982).

Molecular Structure Analysis

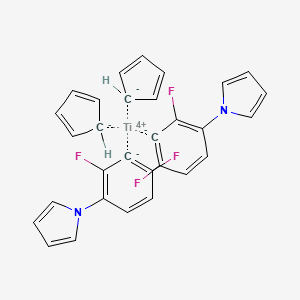

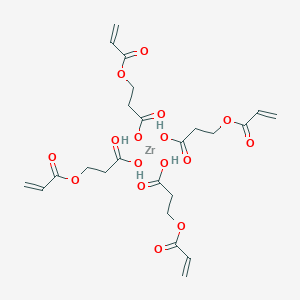

The molecular structure of carboxysucrose derivatives showcases the impact of substitution on the sucrose skeleton. For instance, the crystal structure analysis of 6-carboxy-5,7-dimethoxy-1(3H)-isobenzofuranone revealed insights into the substitution effects at the molecular level, providing a precedent for understanding the structural implications of carboxylation on sucrose (Covarrubias-Zúñiga et al., 1998).

Chemical Reactions and Properties

Chemical modifications of sucrose, including carboxylation, significantly affect its reactivity and chemical properties. Studies on similar modifications, such as the introduction of fluorogenic pyridine carboxylic acid amides to agarose, highlight how chemical modifications can impart new properties and functionalities to the molecules (Kondaveeti et al., 2014).

Physical Properties Analysis

The introduction of a carboxyl group into the sucrose molecule could significantly alter its physical properties, such as solubility, melting point, and crystallinity. The hydration mechanism and hydrogen bonding structure of 6-carboxylate chitooligosaccharides, for instance, showed enhanced moisture-absorption ability due to the hydrophilic carboxylate ion, suggesting that this compound might exhibit similar physical property enhancements (Bu et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, reactivity towards nucleophiles, and participation in condensation reactions, are significantly influenced by the carboxyl group. Studies on carboxylic acids as Lewis bases demonstrated how the electron-withdrawing nature of the carboxyl group can enhance the acidity of carboxylic acids, indicating that this compound may have similar chemical behavior (Mitu & Baird, 2006).

Scientific Research Applications

Platinum Catalyzed Oxidation of Sucrose

This study investigated the platinum catalyzed oxidation of sucrose, specifically focusing on the oxidation of primary hydroxyls at the 6- and 6′-positions of sucrose. The study resulted in the formation of 6,6′-dicarboxysucrose and 6-carboxysucrose, which was resistant to attack by invertase. This highlights the potential of this compound in specific chemical reactions and its stability against certain enzymes (Edye, Meehan, & Richards, 1991).

Modification of Agarose

In another study, 6-aminoagarose was used to synthesize fluorogenic amides of agarose with various acids. This research indicates the potential of derivatizing agarose, a related compound to this compound, for applications in biomedical and pharmaceutical industries (Kondaveeti, Mehta, & Siddhanta, 2014).

Oxidized Cellulose as a Prodrug Carrier

A study on the use of 6-carboxycellulose as a prodrug carrier for amine drugs suggests the potential of carboxylated polysaccharides, similar to this compound, in drug delivery systems. The study showed that carboxylated cellulose can be covalently linked to drugs, offering a new approach for macromolecular drug delivery (Zhu, Kumar, & Banker, 2001).

Fiber-Optic-Based Micro-Probe for pH Measurement

The use of 6-carboxyfluorescein in fiber-optic pH micro-probes highlights another application of carboxylated compounds in scientific instrumentation. This development is significant for intracellular pH monitoring and single-cell research (Yang et al., 2015).

Stability of Liposomes

A study on the stability of liposomes containing 6-carboxyfluorescein explored the influence of cholesterol content and blood cells on liposome stability. This research is relevant for the development of liposome-based drug delivery systems (Gregoriadis & Davis, 1979).

Photolysis of 6-Carboxypterin

The study of the photolysis of 6-carboxypterin in aqueous solutions provides insights into the behavior of carboxylated compounds under specific light conditions. This is significant for understanding the photochemical properties of similar compounds (Suárez et al., 2000).

Hydration Mechanism of 6-Carboxylate Chitooligosaccharides

This study explored the hydration mechanism of 6-carboxylate chitooligosaccharides, a superabsorbent material. The investigation into its hydrogen bonding structure and hydration mechanism is relevant for applications in material science and hydrogel technology (Bu et al., 2018).

properties

IUPAC Name |

(3S,6R)-6-[(2S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O12/c13-1-3-4(15)9(19)12(2-14,23-3)24-11-7(18)5(16)6(17)8(22-11)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3-,4?,5?,6+,7?,8?,9?,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJMYQBOZZDDJJ-RBNKDYLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C(C([C@](O1)(CO)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How is 6-carboxysucrose produced, and what makes it unique compared to sucrose?

A1: this compound is produced through the platinum-catalyzed oxidation of sucrose. [] This process specifically targets the primary hydroxyl groups at the 6- and 6′-positions of sucrose. [] The resulting this compound is distinct from its parent compound due to the presence of a carboxylic acid group at the 6-position. This structural difference renders this compound resistant to breakdown by the enzyme invertase, unlike sucrose which is readily hydrolyzed. []

Q2: How was the structure of this compound confirmed in the study?

A2: While the researchers couldn't physically separate the 6- and 6′-carboxysucrose isomers, they cleverly utilized their differing reactivity with invertase. After invertase treatment, they isolated the remaining 6′-carboxysucrose. By comparing the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this isolated product to the original mixture, they were able to deduce and assign the ¹³C NMR spectrum specifically for this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)